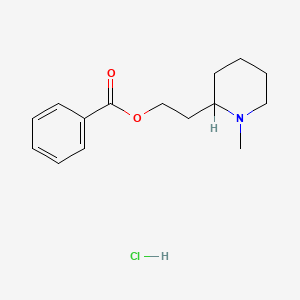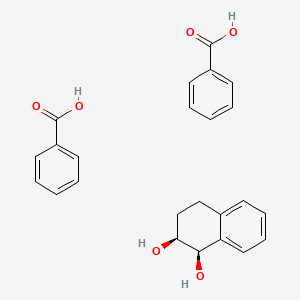
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a compound that combines the structural features of benzoic acid and tetrahydronaphthalene diol Benzoic acid is a simple aromatic carboxylic acid, while tetrahydronaphthalene diol is a bicyclic compound with hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Formation of Tetrahydronaphthalene Diol: The starting material, naphthalene, undergoes hydrogenation to form tetrahydronaphthalene. This is followed by dihydroxylation using osmium tetroxide (OsO4) to introduce hydroxyl groups at the 1 and 2 positions.
Introduction of Benzoic Acid Moiety: The tetrahydronaphthalene diol is then reacted with benzoic acid or its derivatives under esterification conditions. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative catalysts and solvents to improve efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydronaphthalene diol moiety can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetrahydronaphthalene Diol: A bicyclic compound with hydroxyl groups, used in organic synthesis.
Uniqueness
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
75125-39-2 |
|---|---|
Molekularformel |
C24H24O6 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2.2C7H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;2*8-7(9)6-4-2-1-3-5-6/h1-4,9-12H,5-6H2;2*1-5H,(H,8,9)/t9-,10+;;/m0../s1 |
InChI-Schlüssel |
KDUBCHIPZZISGL-JXGSBULDSA-N |
Isomerische SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

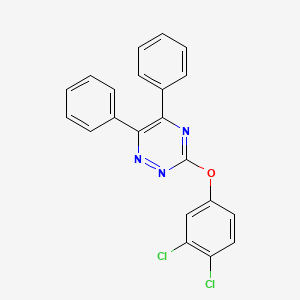

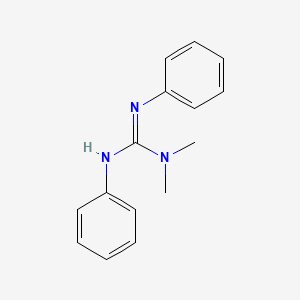

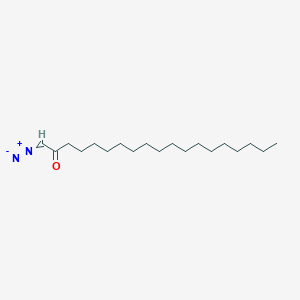
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)

![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
